molecular formula C11H11FO2 B1399954 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one CAS No. 1026692-58-9

2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B1399954
CAS No.: 1026692-58-9
M. Wt: 194.2 g/mol
InChI Key: ONPWPZPJKRMQMG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Fluorophenyl)dihydro-2H-pyran-4(3H)-one is a heterocyclic organic compound characterized by a pyran ring substituted with a 4-fluorophenyl group. This substitution plays a crucial role in modulating the compound's biological activity, making it a subject of interest in medicinal chemistry. The compound's structural features suggest potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

The molecular formula of this compound is C11H9FO2C_{11}H_{9}FO_{2}. The presence of the fluorine atom enhances the electronic properties of the compound, potentially increasing its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 4H-pyran have shown lower IC50 values than standard antibiotics like ampicillin, indicating superior antibacterial potency .

Table 1: Antimicrobial Activity of Pyran Derivatives

CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus aureus< 10
4gBacillus cereus< 5
4jEscherichia coli< 15

Antitumor Activity

The antitumor activity of this compound has been investigated using various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies show that compounds with similar structures can induce apoptosis and inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition .

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-775.1CDK inhibition, apoptosis induction
Compound XHCT-11685.88CDK inhibition, caspase activation
Compound YHepG-2< 50Apoptosis via caspase pathway

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the dihydropyran structure facilitates incorporation into biological systems. This compound may modulate various biochemical pathways, leading to observed antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the efficacy of several pyran derivatives against Mycobacterium bovis, revealing that certain compounds exhibited potent activity comparable to established antibiotics .
  • Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against HCT-116 cells, with mechanisms involving CDK inhibition and apoptosis induction .

Properties

IUPAC Name

2-(4-fluorophenyl)oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPWPZPJKRMQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
Reactant of Route 2
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
Reactant of Route 3
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
Reactant of Route 4
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
Reactant of Route 5
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
Reactant of Route 6
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one

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